molecular formula C19H18N2O3 B1673378 Kebuzone CAS No. 853-34-9

Kebuzone

Cat. No.: B1673378
CAS No.: 853-34-9
M. Wt: 322.4 g/mol
InChI Key: LGYTZKPVOAIUKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kebuzone can be synthesized through the reaction of phenylbutazone with an appropriate ketone under controlled conditions. The synthesis involves the formation of a pyrazolidine ring with a ketone functional group at the 3-position of the butyl chain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: Kebuzone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Kebuzone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Kebuzone: this compound is unique due to its specific chemical structure, which includes a pyrazolidine ring with a ketone functional group. This structure contributes to its distinct pharmacological properties and therapeutic applications .

Properties

IUPAC Name

4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYTZKPVOAIUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234500
Record name Kebuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.174 mg/mL at 20 °C
Record name Ketophenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

853-34-9
Record name Kebuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kebuzone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kebuzone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Kebuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kebuzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KEBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VD83UL6Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ketophenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Kebuzone and its effects in the body?

A: While the provided research papers mainly focus on this compound's analytical chemistry and pharmacokinetics, its mechanism of action is similar to other pyrazolidine derivatives like phenylbutazone. These compounds are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []

Q2: What are the structural characteristics of this compound?

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they categorize it as a 3,5-pyrazolidinedione derivative structurally similar to phenylbutazone. [, ] This information indicates that this compound contains the core pyrazolidinedione ring system with specific substitutions. The research also highlights that spectroscopic data, specifically UV absorbance at 247 nm, is employed for this compound detection and quantification in various biological matrices. [, , ]

Q3: What analytical techniques are commonly used to study this compound?

A: Several analytical methods have been developed and validated for analyzing this compound and its metabolites in various biological samples. High-performance liquid chromatography (HPLC) is a prominent technique employed for this purpose, often coupled with UV detection. [, , ] Researchers have optimized different aspects of these methods, such as sample preparation using solid-phase extraction and the composition of the mobile phase, to achieve efficient separation, identification, and quantification of this compound. [, ] Gas chromatography-mass spectrometry (GC-MS) following extractive methylation has also proven effective for detecting this compound in urine as part of a comprehensive toxicological screening procedure. []

Q4: How is this compound metabolized in the body?

A: While specific metabolic pathways aren't detailed in the provided abstracts, studies utilize HPLC analysis to detect and quantify not only this compound but also its metabolites in blood samples. [, ] This finding suggests that this compound undergoes metabolic transformations in vivo, leading to the formation of breakdown products. Further research into the identification and characterization of these metabolites is crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions.

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